6-bromo-7-methyl-3,4-dihydro-1H-naphthalen-2-one
Description
Properties
Molecular Formula |
C11H11BrO |
|---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
6-bromo-7-methyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H11BrO/c1-7-4-9-5-10(13)3-2-8(9)6-11(7)12/h4,6H,2-3,5H2,1H3 |
InChI Key |
KJSQALZVXCZTME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC(=O)C2)C=C1Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Dihydronaphthalenone
One common method involves the bromination of 3,4-dihydronaphthalen-2-one. The following steps outline this process:
Starting Material : The reaction begins with 3,4-dihydronaphthalen-2-one.
Bromination Reaction : The compound is treated with bromine in an organic solvent such as dichloromethane or chloroform at low temperatures (0 to 5 °C) to control the reaction rate and minimize by-products.
Workup : After completion of the bromination (monitored by TLC), the mixture is quenched with water, and the organic layer is separated. The product can be purified via recrystallization or chromatography.
Synthesis from 6-Bromo-2-naphthol
Another method involves starting from 6-bromo-2-naphthol:
Formation of Intermediate : 6-Bromo-2-naphthol is reacted with methyl iodide in the presence of a base (such as potassium carbonate) to introduce the methyl group at position 7.
Cyclization : The resulting compound undergoes cyclization to form the desired naphthalenone structure.
Purification : Similar to the previous method, purification can be achieved through recrystallization from ethanol or ethyl acetate.
Alternative Synthetic Routes
Research has also explored alternative synthetic routes that involve multi-step processes:
Starting Materials : Use of commercially available starting materials like naphthalene derivatives and various halogenated compounds.
Reagents : Utilization of reagents such as lithium diisopropylamide (LDA) for deprotonation followed by alkylation reactions to introduce functional groups.
Yield Optimization : Reaction conditions such as temperature, solvent choice, and reaction time are optimized to enhance yields and minimize side reactions.
Comparative Analysis of Preparation Methods
The following table summarizes key aspects of the different preparation methods for 6-bromo-7-methyl-3,4-dihydro-1H-naphthalen-2-one:
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Bromination | 3,4-Dihydronaphthalen-2-one | Bromine | Simple procedure; direct bromination | Requires careful temperature control |
| Synthesis from 6-Bromo-2-Naphthol | 6-Bromo-2-naphthol | Methyl iodide, Potassium carbonate | High yield potential; established method | Multi-step process may reduce efficiency |
| Alternative Synthetic Routes | Various naphthalene derivatives | LDA, alkyl halides | Flexibility in functionalization | Complexity increases with more steps |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methyl-3,4-dihydro-1H-naphthalen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-7-methyl-3,4-dihydro-1H-naphthalen-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-7-methyl-3,4-dihydro-1H-naphthalen-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the naphthalenone core play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
Positional Isomers and Ketone Variants
- 6-Bromo-3,4-dihydronaphthalen-1(2H)-one (CAS 66361-67-9) : An α-tetralone (ketone at position 1) with bromine at position 4. The absence of a methyl group reduces steric hindrance, making it more reactive in nucleophilic substitutions compared to the target compound .
- 7-Bromo-3,4-dihydronaphthalen-1(2H)-one : Synthesized via NaOH-mediated condensation (), this α-tetralone lacks the methyl group, simplifying synthetic modifications but offering fewer opportunities for steric-directed reactions .
Substituent Variations
- 6-Bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2-one (CAS 1256578-99-0): A β-tetralone with methoxy (position 7) and dimethyl (positions 1,1) groups.
- 6-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one : Fluorine at position 7 introduces strong electron-withdrawing effects, enhancing stability and altering electronic distribution for electrophilic aromatic substitutions .
Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Ketone Position | LogP* (Predicted) |
|---|---|---|---|---|---|---|
| 6-Bromo-7-methyl-3,4-dihydro-1H-naphthalen-2-one | Not Available | C₁₁H₁₁BrO | 239.11 | Br (C6), CH₃ (C7) | β (C2) | ~2.8 |
| 6-Bromo-3,4-dihydronaphthalen-1(2H)-one | 66361-67-9 | C₁₀H₉BrO | 225.08 | Br (C6) | α (C1) | ~2.5 |
| 6-Bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2-one | 1256578-99-0 | C₁₃H₁₅BrO₂ | 283.16 | Br (C6), OCH₃ (C7), CH₃ (C1,1) | β (C2) | ~3.2 |
| 7-Bromo-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one | 166978-46-7 | C₁₂H₁₃BrO | 265.14 | Br (C7), CH₃ (C4,4) | α (C1) | ~3.0 |
*LogP values estimated via fragment-based methods.
Biological Activity
6-Bromo-7-methyl-3,4-dihydro-1H-naphthalen-2-one is a chemical compound belonging to the naphthalene derivative family, characterized by the presence of a bromine atom and a methyl group. Its molecular formula is C₁₁H₁₁BrO, with a molecular weight of approximately 239.11 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
The compound's structure significantly influences its biological activity. The bromine substitution at the sixth position and the methyl group at the seventh position create unique reactivity patterns with biological molecules. The aromatic nature of the naphthalene ring contributes to its interaction with various biomolecular targets.
Antimicrobial Activity
Recent studies indicate that 6-bromo-7-methyl-3,4-dihydro-1H-naphthalen-2-one exhibits notable antimicrobial properties. In vitro tests have shown its effectiveness against several bacterial strains. For instance, it demonstrated significant inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae , with inhibition zones comparable to standard antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |
|---|---|---|
| Pseudomonas aeruginosa | 22 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
6-Bromo-7-methyl-3,4-dihydro-1H-naphthalen-2-one has also been evaluated for its anticancer properties. In cell line studies, it exhibited cytotoxic effects against various cancer types, including breast and colon cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased caspase activity.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study assessed the cytotoxic effects of 6-bromo-7-methyl-3,4-dihydro-1H-naphthalen-2-one on different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HT-29 (Colon) | 20 |
| A549 (Lung) | 25 |
The IC50 values indicate that the compound effectively inhibits cell proliferation at micromolar concentrations.
Antioxidant Activity
The antioxidant potential of 6-bromo-7-methyl-3,4-dihydro-1H-naphthalen-2-one has been evaluated using various assays, including DPPH and ABTS radical scavenging methods. The compound displayed moderate antioxidant activity, which may contribute to its overall therapeutic potential.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 45 |
| ABTS | 38 |
These results highlight the compound's ability to scavenge free radicals, suggesting a protective role against oxidative stress-related diseases.
The biological activities of 6-bromo-7-methyl-3,4-dihydro-1H-naphthalen-2-one are likely mediated through its interactions with specific molecular targets. It may bind to enzymes or receptors involved in cellular signaling pathways, modulating their activity and leading to therapeutic effects. Ongoing research aims to elucidate these mechanisms further through molecular docking studies and structure-activity relationship (SAR) analyses.
Q & A
Q. What are the key steps for synthesizing 6-bromo-7-methyl-3,4-dihydro-1H-naphthalen-2-one with high purity?
Methodological Answer: The synthesis typically involves bromination and alkylation of a tetralone precursor. For example, intermediates like 7-bromo-3,4-dihydronaphthalen-1(2H)-one can be prepared via nucleophilic substitution using bromine sources (e.g., NBS) under reflux in methanol or ethanol. Solvent choice (polar aprotic vs. protic) impacts reaction efficiency; methanol is often preferred for its ability to stabilize intermediates via hydrogen bonding . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity. Monitoring by TLC and NMR (¹H/¹³C) is critical to confirm intermediate formation and final product integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identifies substituent positions (e.g., bromine at C6, methyl at C7) and dihydro-naphthalenone backbone. Key signals include downfield shifts for carbonyl (C=O, ~200 ppm in ¹³C) and deshielded protons near bromine .
- X-ray Diffraction (XRD) : Resolves crystal packing and intramolecular interactions (e.g., N–H⋯O hydrogen bonds in analogs, S(6) ring motifs) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 253.0 for C₁₁H₁₁BrO) and isotopic patterns for bromine .
Q. How does the compound’s solubility influence formulation for biological assays?
Methodological Answer: The compound’s low aqueous solubility (Log S ~ -3.5) necessitates co-solvents (e.g., DMSO ≤1% v/v) or micellar formulations (e.g., Cremophor EL). Pre-solubilization in DMSO followed by dilution in PBS (pH 7.4) is standard for in vitro assays. For in vivo studies, nanoemulsions or cyclodextrin complexes improve bioavailability .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
Q. How reactive is the bromine substituent in nucleophilic substitution reactions?
Methodological Answer: The C6 bromine exhibits moderate electrophilicity. Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) replaces bromine with aryl groups. For SN2 reactions, polar aprotic solvents (DMF, DMSO) and strong nucleophiles (e.g., NaN₃) yield azido derivatives. Reaction progress is tracked via loss of the bromine signal in ¹H NMR .
Advanced Research Questions
Q. How can computational modeling predict CYP enzyme inhibition by this compound?
Methodological Answer: Docking studies (AutoDock Vina, Schrödinger Suite) using CYP2D6/3A4 crystal structures (PDB IDs: 4WNT, 4K9T) identify binding poses. QSAR models trained on IC₅₀ data from microsomal assays predict inhibition potency. Key interactions include π-π stacking with Phe residues and hydrogen bonding to heme propionates . Validate predictions via fluorometric CYP inhibition assays using recombinant enzymes .
Q. What structural features stabilize the compound’s crystal lattice?
Methodological Answer: XRD analysis of analogs reveals intermolecular N–H⋯O hydrogen bonds forming hexagonal rings parallel to the ab-plane. Puckering parameters (e.g., envelope conformation in the dihydro-naphthalenone ring) and dihedral angles (e.g., 89.5° between chromene and bromophenyl planes) influence packing efficiency. Hirshfeld surface analysis quantifies Br⋯H (10–12%) and O⋯H (8%) contacts .
Q. How to resolve contradictions in reported bioactivity data (e.g., CYP inhibition vs. low cytotoxicity)?
Methodological Answer:
- Assay Variability : Compare IC₅₀ values across cell lines (HEK293 vs. HepG2) and enzyme sources (microsomes vs. recombinant).
- Metabolic Stability : Assess hepatic clearance (e.g., human liver microsomes) to differentiate intrinsic inhibition from rapid metabolism.
- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify confounding kinase interactions .
Q. What mechanistic insights explain its selectivity as a P-gp substrate?
Methodological Answer: P-gp efflux assays (Caco-2 monolayers, bidirectional transport) reveal ATP-dependent transport. Molecular dynamics simulations show hydrophobic interactions with transmembrane domains (TMD1/TMD2). Mutagenesis (e.g., F343A) disrupts binding, confirming residue-specific recognition. Co-administration with verapamil (P-gp inhibitor) increases intracellular accumulation .
Q. How do structural modifications (e.g., methyl vs. methoxy) alter bioactivity?
Methodological Answer:
- Methyl Group (C7) : Enhances lipophilicity (clogP +0.5), improving BBB permeability but reducing solubility.
- Methoxy Analog : Increases hydrogen-bonding capacity (TPSA +20 Ų), boosting CYP2C19 inhibition (IC₅₀ 1.2 μM vs. 5.6 μM for methyl).
- Bromine Replacement : Fluorine analogs show reduced P-gp affinity but higher metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
